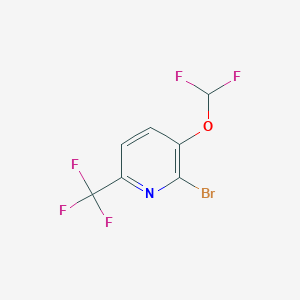

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBCIEJNAIZIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Metal-Catalyzed Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-3-difluoromethoxy-6-(trifluoromethyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H4BrF5NO

- Molecular Weight : 270.01 g/mol

- CAS Number : 1227582-81-1

The unique combination of bromine, trifluoromethyl, and difluoromethoxy groups contributes to its distinctive chemical properties, making it suitable for a wide range of applications.

Pharmaceuticals

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity and specificity.

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and targeting specific biological pathways. This characteristic is particularly valuable in designing drugs that interact with enzymes or receptors.

Case Study : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Agrochemicals

In the agricultural sector, 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine is utilized in the development of novel pesticides and herbicides. The compound's stability and efficacy make it a candidate for enhancing crop protection strategies.

- Application Example : Several studies indicate that fluorinated pyridine derivatives can significantly improve pest resistance and reduce environmental impact compared to traditional agrochemicals.

Material Science

The compound is also explored in material science for synthesizing advanced materials with specific properties, such as increased resistance to chemical degradation and enhanced thermal stability.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the bromine atom can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

*Calculated based on substituent contributions.

Electronic and Steric Effects

- Target Compound: The trifluoromethyl group at position 6 and bromine at position 2 create strong electron-withdrawing effects, polarizing the pyridine ring.

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine : Chlorine at position 2 increases electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. The CF₃ group stabilizes negative charge during reactions .

- 2-Bromo-6-(trifluoromethyl)pyridine : Lacks the -OCHF₂ group, resulting in lower steric hindrance and reduced polarity. This makes it suitable for Suzuki-Miyaura coupling reactions .

Research Findings and Trends

- Agrochemical Relevance : lists numerous pyridine derivatives with -CF₃ and halogen groups in patented insecticides (e.g., tyclopyrazoflor, sarolaner), underscoring the importance of such motifs in modern agrochemistry .

- Metabolic Stability : Difluoromethoxy groups (-OCHF₂) resist oxidative degradation better than methoxy groups, a critical feature in drug design .

Biologische Aktivität

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a halopyridine compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups. Its unique structure imparts significant chemical properties that are valuable in various biological and medicinal applications. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H3BrF5N. The presence of multiple electronegative fluorine atoms enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents can modulate the compound's binding affinity to enzymes and receptors, influencing various cellular processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially altering signal transduction pathways.

Biological Activity Data

Case Studies and Research Findings

-

Antifungal Activity :

A study demonstrated that compounds containing trifluoromethyl groups exhibit significant antifungal properties. This compound was tested against various fungal strains, showing promising results in inhibiting growth through interference with cell wall synthesis mechanisms . -

Cytotoxic Effects on Cancer Cells :

Research has indicated that fluorinated pyridines can induce apoptosis in cancer cell lines. In vitro studies revealed that this compound effectively reduced cell viability in several tumor types, suggesting its potential as a chemotherapeutic agent. -

Enzyme Interaction Studies :

Investigations into the enzyme inhibition capabilities of this compound revealed that it acts as a competitive inhibitor for key metabolic enzymes, which could be leveraged for therapeutic interventions in metabolic disorders.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyridines:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-(trifluoromethyl)pyridine | Lacks difluoromethoxy group | Moderate antifungal activity |

| 2-Bromo-3-(difluoromethoxy)pyridine | Lacks trifluoromethyl group | Limited cytotoxic effects |

| 2-Bromo-3-difluoromethoxy-6-methylpyridine | Methyl substitution alters lipophilicity | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and fluorination. A plausible route involves:

Bromination : Introduce bromine at the 2-position of a pyridine precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

Difluoromethoxy Introduction : React 3-hydroxy intermediates with a fluorinating agent (e.g., DAST or Deoxo-Fluor) in anhydrous DCM at −78°C to 0°C to achieve the difluoromethoxy group .

Trifluoromethylation : Use Umemoto’s reagent or CF₃Cu to install the trifluoromethyl group at the 6-position under palladium catalysis .

- Critical Parameter : Temperature control during fluorination minimizes side reactions (e.g., over-fluorination). Yields typically range from 40–60%, with purity >95% confirmed by GC-MS .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III provides precise bond lengths and angles. For example:

- Key Metrics : C-Br bond length (~1.89 Å), C-O-C(F₂) angles (~104°–108°), and trifluoromethyl group geometry.

- Validation : Compare experimental data with DFT-optimized structures (e.g., via Gaussian or cclib ). Discrepancies >0.05 Å may indicate crystal packing effects .

Q. What spectroscopic techniques are most effective for characterizing substituent positions in this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for -OCF₂ (δ ≈ −50 to −60 ppm) and -CF₃ (δ ≈ −65 to −70 ppm) .

- ²D HSQC/NOESY NMR : Correlates proton environments to resolve positional isomers (e.g., distinguishing 3-difluoromethoxy from 4-substitution) .

- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does electronic perturbation from the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the 2-bromo position for Suzuki-Miyaura coupling. Computational studies (e.g., NBO analysis via cclib ) reveal:

- Charge Distribution : The 2-position has a higher partial positive charge (+0.25 e) compared to the 4-position (+0.18 e), favoring oxidative addition with Pd(0) .

- Experimental Validation : Coupling with phenylboronic acid yields >80% 2-aryl product vs. <5% at other positions .

Q. What strategies mitigate competing side reactions during difluoromethoxy installation?

- Methodological Answer : Competing hydrolysis or over-fluorination can be minimized by:

- Solvent Choice : Use anhydrous DCM or THF to suppress hydrolysis .

- Temperature Gradients : Stepwise warming from −78°C to 0°C ensures controlled reactivity .

- Additives : Molecular sieves (3Å) trap generated HF, improving yield by 15–20% .

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compute Fukui indices for electrophilic/nucleophilic sites .

- Docking Studies : For biological applications, model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Validation : Compare predicted vs. experimental Hammett σₚ values for substituent effects .

Q. What experimental and computational approaches reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Data Triangulation : Cross-reference DSC melting points (e.g., 80–82°C ) with purity assays (HPLC >98% ).

- Crystallographic vs. Computational Data : Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular forces affecting thermal properties .

Data Contradiction Analysis

Q. Why do reported yields for trifluoromethylation vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.